
N-(异丙基)吡咯烷-3-磺酰胺
描述
N-(propan-2-yl)pyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C7H16N2O2S . It’s a versatile compound used in scientific research, with applications ranging from medicinal chemistry to material science.
Synthesis Analysis
The synthesis of N-(propan-2-yl)pyrrolidine-3-sulfonamide and similar compounds often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides is one such method .Molecular Structure Analysis
The molecular structure of N-(propan-2-yl)pyrrolidine-3-sulfonamide is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in N-(propan-2-yl)pyrrolidine-3-sulfonamide is a versatile scaffold that can undergo various chemical reactions . The influence of steric factors on biological activity is often investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(propan-2-yl)pyrrolidine-3-sulfonamide include its molecular weight, which is 192.28 . More detailed properties such as melting point, boiling point, and density could not be found in the retrieved papers.科学研究应用
化学合成和催化
- 吡咯烷-3-酮合成: 一项关于丝氨酸和苏氨酸基N-(3-苯基丙-2-炔-1-基)磺酰胺重排的研究导致了使用固相合成合成手性吡咯烷-3-酮。这种意外的结果与先前报道的1,4-噁唑烷的形成不同,为磺酰胺在有机合成中的应用范围提供了宝贵的见解 (Králová等,2019)。
- 交叉偶联反应: 通过催化的3-溴吡啶与各种磺酰胺(包括N-(异丙基)吡咯烷-3-磺酰胺衍生物)的交叉偶联反应,展示了它们在形成N-(3-吡啶基)-取代的二级和三级磺酰胺中的多功能性,展示了该化合物在复杂化学合成中的实用性 (Han, 2010)。
新颖反应方法
- 微波辅助合成: 开发了一种新颖、高效、无溶剂的微波辅助方法,用于制备N-(2-(吡啶-2-基)乙基)磺酰胺,展示了该化合物在促进快速和环保的化学合成中的潜力 (Ghattas et al., 2014)。
- 高度立体选择性反应: N-(异丙基)吡咯烷-3-磺酰胺及相关化合物已被用作曼尼希类型反应的催化剂,实现了具有高选择性的官能化α-氨基酸衍生物的合成,这对于药物和其他活性分子的开发至关重要 (Wang等,2004)。
抗菌应用
- 抗菌活性: 对新的N-吡啶、喹啉和异喹啉磺酸盐衍生物的合成和评价的研究,包括与N-(异丙基)吡咯烷-3-磺酰胺相关的衍生物,显示出潜在的抗菌活性。这凸显了磺酰胺衍生物在新型抗菌剂开发中的作用 (Fadda et al., 2016)。
作用机制
While the specific mechanism of action for N-(propan-2-yl)pyrrolidine-3-sulfonamide is not mentioned in the retrieved papers, pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
未来方向
The pyrrolidine ring, a key feature of N-(propan-2-yl)pyrrolidine-3-sulfonamide, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
生化分析
Biochemical Properties
N-(propan-2-yl)pyrrolidine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The sulfonamide group in this compound is known to form strong hydrogen bonds with enzyme active sites, which can lead to enzyme inhibition. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors . Additionally, the pyrrolidine ring can interact with proteins, influencing their conformation and activity .
Cellular Effects
N-(propan-2-yl)pyrrolidine-3-sulfonamide has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of N-(propan-2-yl)pyrrolidine-3-sulfonamide involves its binding interactions with biomolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. This inhibition can result in the downregulation of specific metabolic pathways. Additionally, the pyrrolidine ring can interact with proteins, altering their conformation and activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(propan-2-yl)pyrrolidine-3-sulfonamide can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Over time, it may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(propan-2-yl)pyrrolidine-3-sulfonamide vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including enzyme inhibition and disruption of metabolic pathways .
Metabolic Pathways
N-(propan-2-yl)pyrrolidine-3-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The sulfonamide group can inhibit enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of the cell. This compound can also affect the levels of specific metabolites, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, N-(propan-2-yl)pyrrolidine-3-sulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within the cell can influence its activity and function. For instance, its interaction with specific transporters can lead to its accumulation in certain cellular compartments, enhancing its biochemical effects .
Subcellular Localization
The subcellular localization of N-(propan-2-yl)pyrrolidine-3-sulfonamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence metabolic pathways .
属性
IUPAC Name |
N-propan-2-ylpyrrolidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-6(2)9-12(10,11)7-3-4-8-5-7/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOBYRLOJKBNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



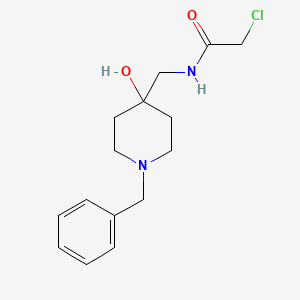
![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)
amine](/img/structure/B1454574.png)
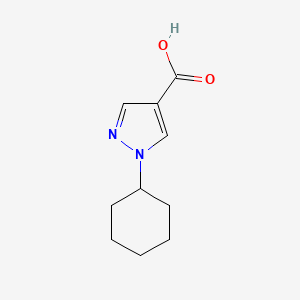

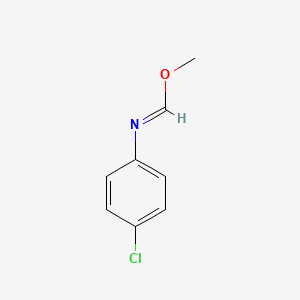
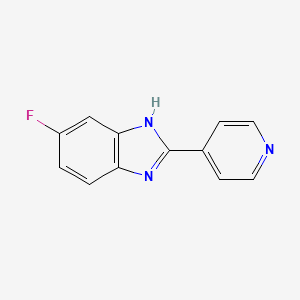
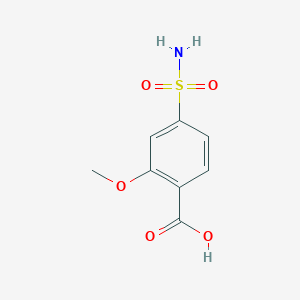

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)

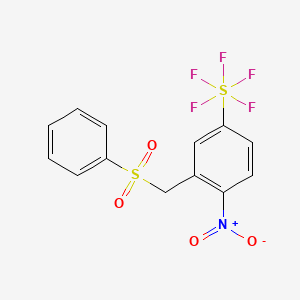
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione](/img/structure/B1454593.png)